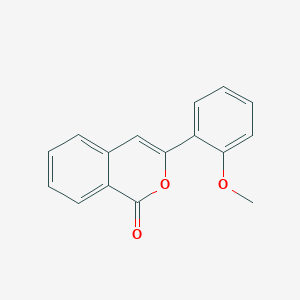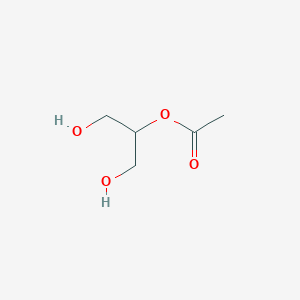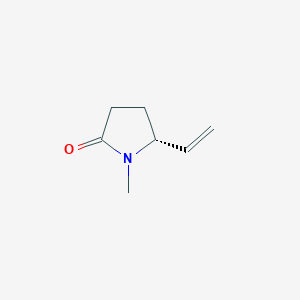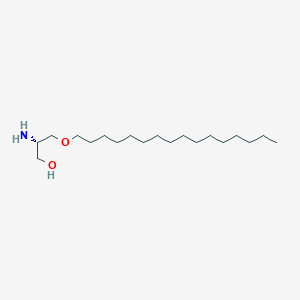
1-Hexadecyl-2-amino-2-deoxy-sn-glycerol
Übersicht
Beschreibung
1-Hexadecyl-2-amino-2-deoxy-sn-glycerol is an amino alcohol that is 2-amino-propane-1-ol in which one of the hydroxyl hydrogens is replaced by a hexedecyl group (the S-enantiomer). It is an amino alcohol and an ether .
Synthesis Analysis
The synthesis of 1-O-Hexadecyl-2-O-methyl-3-O-(2’-amino-2’-deoxy-beta-D-glucopyranosyl)-sn-glycerol was achieved by the reaction of 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-glucopyranosyl chloride with 1-O-hexadecyl-2-O-methyl-sn-glycerol followed by deacetylation by methanolic hydrolysis .
Molecular Structure Analysis
The molecular formula of 1-Hexadecyl-2-amino-2-deoxy-sn-glycerol is C19H41NO2. The molecular weight is 315.5 g/mol . The IUPAC name is (2S)-2-amino-3-hexadecoxypropan-1-ol . The InChI is InChI=1S/C19H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-19(20)17-21/h19,21H,2-18,20H2,1H3/t19-/m0/s1 .
Chemical Reactions Analysis
The potent antitumor activity of 1-O-hexadecyl-2-O-methyl-3-O-(2’-amino-2’-deoxy-β-D-glucopyranosyl)-sn-glycerol was previously shown to arise through an apoptosis-independent pathway .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Hexadecyl-2-amino-2-deoxy-sn-glycerol include a molecular weight of 315.5 g/mol, XLogP3-AA of 6.3, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 18 .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity :
- Compounds similar to 1-Hexadecyl-2-amino-2-deoxy-sn-glycerol have shown potent in vitro antitumor activity on various cancer cell lines, including breast, pancreas, and prostate cancers. Specifically, some analogs demonstrated significant cytotoxic activity against prostate cancer cell lines (Ogunsina et al., 2013).
- Another study found that certain modifications in the molecular structure of these compounds could affect their antitumor efficacy, with specific alterations leading to more potent activity against different cancer cell lines (Xu et al., 2013).
Synthesis and Modification :
- Research has been conducted on synthesizing azide and amide analogs of the compound for potential applications in creating platelet-activating factor analogs and related derivatives (Ponpipom & Bugianesi, 1984).
- Investigations into synthesizing substrate analogs of early intermediates in glycosylphosphatidylinositol membrane anchors have been conducted, indicating potential applications in studying GPI biosynthesis (Crossman et al., 1999).
Thermodynamic and Structural Studies :
- Studies on the thermodynamics and structures of amide phospholipid monolayers, including those involving analogs of 1-Hexadecyl-2-amino-2-deoxy-sn-glycerol, have provided insights into the physical properties of these compounds (Zhai et al., 2004).
Enzymatic Synthesis and Anti-inflammatory Activity :
- Enzymatic synthesis methods have been developed for compounds similar to 1-Hexadecyl-2-amino-2-deoxy-sn-glycerol, indicating potential for efficient production (Salto et al., 1997).
- Some synthesized analogs have shown promising anti-inflammatory activity, suggesting their potential use in treating inflammation-related conditions (Magrioti et al., 2003).
Safety And Hazards
Zukünftige Richtungen
The future directions of 1-Hexadecyl-2-amino-2-deoxy-sn-glycerol research could involve further investigation into its mechanism of action, particularly its ability to induce cell death through an autophagy-independent pathway . Additionally, more research could be conducted to explore its antitumor activity against a wider range of cancer cell lines .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-hexadecoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-19(20)17-21/h19,21H,2-18,20H2,1H3/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJLFGHOMLHSCH-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H41NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438358 | |
| Record name | 1-O-Hexadecyl-2-desoxy-2-amino-sn-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-O-Hexadecyl-2-desoxy-2-amino-sn-glycerol | |
CAS RN |
136770-76-8 | |
| Record name | 1-O-Hexadecyl-2-desoxy-2-amino-sn-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate](/img/structure/B55279.png)
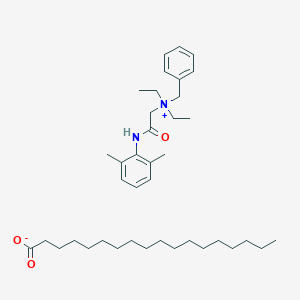
![6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one](/img/structure/B55282.png)
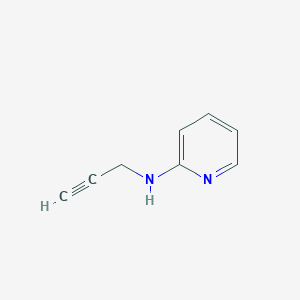
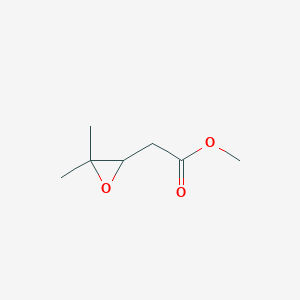
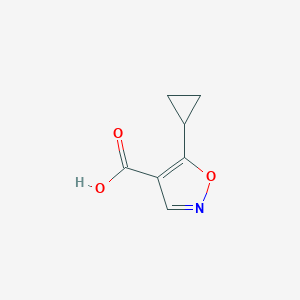
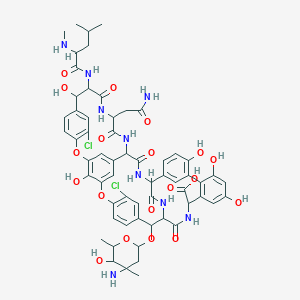
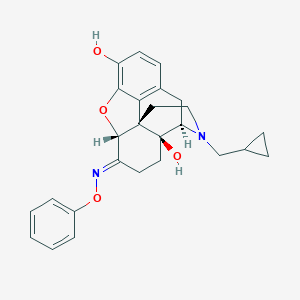
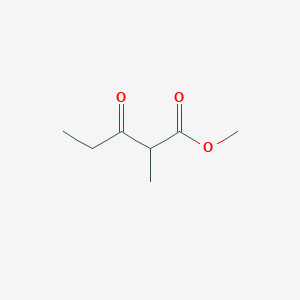
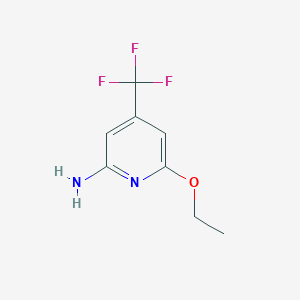
![3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B55300.png)
